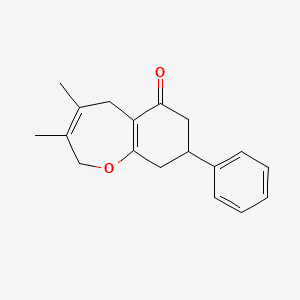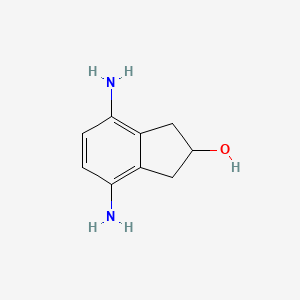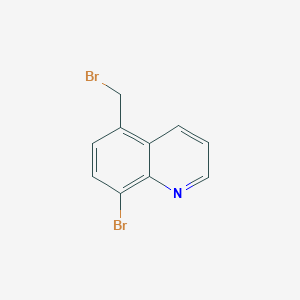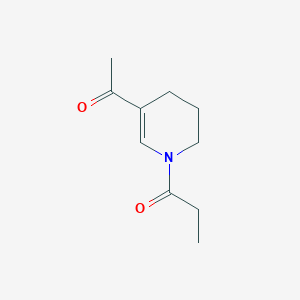
1-(5-Acetyl-3,4-dihydropyridin-1(2H)-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Acetyl-3,4-dihydropyridin-1(2H)-yl)propan-1-one is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of an acetyl group and a propanone group attached to a dihydropyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Acetyl-3,4-dihydropyridin-1(2H)-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dihydropyridine with acetyl chloride in the presence of a base such as pyridine. The reaction conditions typically include:
- Temperature: 0-5°C
- Solvent: Dichloromethane
- Reaction time: 2-3 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
1-(5-Acetyl-3,4-dihydropyridin-1(2H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
1-(5-Acetyl-3,4-dihydropyridin-1(2H)-yl)propan-1-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1-(5-Acetyl-3,4-dihydropyridin-1(2H)-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor function and signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.
類似化合物との比較
Similar Compounds
1-(3,4-Dihydropyridin-1(2H)-yl)propan-1-one: Lacks the acetyl group, resulting in different chemical properties and reactivity.
5-Acetyl-3,4-dihydropyridine: Similar structure but without the propanone group.
Uniqueness
1-(5-Acetyl-3,4-dihydropyridin-1(2H)-yl)propan-1-one is unique due to the presence of both acetyl and propanone groups, which confer distinct chemical and biological properties
特性
CAS番号 |
825612-22-4 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC名 |
1-(5-acetyl-3,4-dihydro-2H-pyridin-1-yl)propan-1-one |
InChI |
InChI=1S/C10H15NO2/c1-3-10(13)11-6-4-5-9(7-11)8(2)12/h7H,3-6H2,1-2H3 |
InChIキー |
HCWFAHJRMGZZTC-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N1CCCC(=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


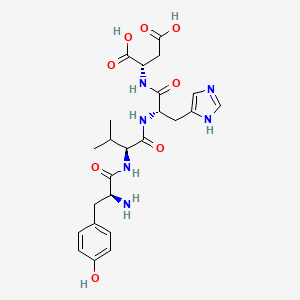

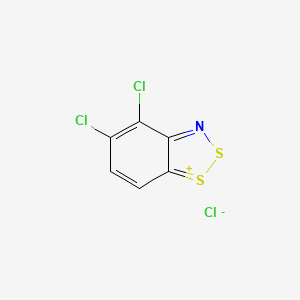
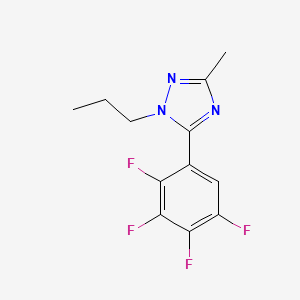

![Benzyl [2-(2-methylpropyl)hydrazinyl]acetate](/img/structure/B14205555.png)


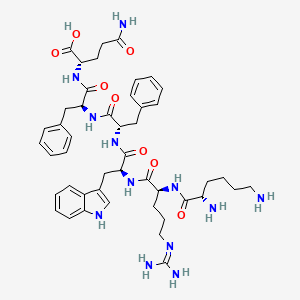

![2-{[(1-Cyclohexyl-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14205581.png)
